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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various methods of

asymmetrically synthesizing the key chiral intermediate of Clopidogrel, methyl (S)-α-amino-(2-

chlorophenyl)acetate. The synthesis of this intermediate in high enantiomeric purity is a critical

step in the production of the antiplatelet drug.

Introduction
Clopidogrel, marketed as Plavix, is an antiplatelet agent used to inhibit blood clots in coronary

artery disease, peripheral vascular disease, and cerebrovascular disease. The therapeutic

activity of Clopidogrel resides solely in the (S)-enantiomer. Consequently, the development of

efficient and stereoselective methods to synthesize the chiral intermediate, methyl (S)-α-amino-

(2-chlorophenyl)acetate, is of significant industrial and academic interest. This document

outlines three primary strategies for achieving this: asymmetric synthesis using a chiral

auxiliary (Strecker synthesis), kinetic resolution of a racemic mixture using enzymatic methods,

and catalytic asymmetric synthesis.
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A variety of synthetic strategies have been developed to obtain the enantiomerically pure

clopidogrel intermediate. The choice of method often depends on factors such as scalability,

cost-effectiveness, and desired optical purity.

Asymmetric Strecker Synthesis: This classical approach involves the use of a chiral auxiliary

to induce stereoselectivity in the formation of an α-amino nitrile, which is subsequently

hydrolyzed to the desired amino acid and then esterified.

Enzymatic Kinetic Resolution: This method utilizes the stereospecificity of enzymes to

selectively react with one enantiomer of a racemic mixture, allowing for the separation of the

desired enantiomer. Lipases are commonly employed for the resolution of racemic esters or

their corresponding carboxylic acids.

Catalytic Asymmetric Synthesis: Modern approaches focus on the use of chiral catalysts to

directly generate the desired enantiomer from a prochiral substrate. Asymmetric

hydrogenation of enamides and catalytic asymmetric epoxidation followed by a domino ring-

opening esterification are examples of such methods.[1]

Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a
Chiral Auxiliary
This protocol is based on the diastereoselective Strecker reaction using (R)-phenylglycine

amide as a chiral auxiliary.[2]

Objective: To synthesize (S)-α-amino-(2-chlorophenyl)acetate with high diastereoselectivity.

Materials:

2-Chlorobenzaldehyde

(R)-Phenylglycine amide

Sodium cyanide (NaCN)

Methanol (MeOH)
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Water (H₂O)

Hydrochloric acid (HCl)

Diethyl ether (Et₂O)

Chloroform (CHCl₃)

Sulfuric acid (H₂SO₄)

Sodium carbonate (Na₂CO₃)

Dichloromethane (CH₂Cl₂)

Procedure:

Formation of α-Aminonitrile:

To a solution of 2-chlorobenzaldehyde and [(1S)-1-(4-methoxyphenyl)ethyl]amine

hydrochloride in a 1:1 mixture of methanol and water, add sodium cyanide.[3]

Stir the reaction mixture at room temperature for 16 hours.[3]

The resulting diastereomerically pure (2S)-(2-chlorophenyl){[(1S)-1-(4-

methoxyphenyl)ethyl]amino}acetonitrile hydrochloride will precipitate and can be isolated

by filtration.[3]

Hydrolysis and Chiral Auxiliary Cleavage:

Treat the isolated α-aminonitrile hydrochloride with 6 M aqueous HCl in a mixture of diethyl

ether and chloroform.[3]

Heat the mixture from room temperature to 90°C for 4 hours.[3] This step cleaves the

chiral auxiliary and hydrolyzes the nitrile to a carboxylic acid, yielding enantiomerically

pure (2S)-2-(2-chlorophenyl)glycine hydrochloride.[3]

Esterification:
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Suspend the (2S)-2-(2-chlorophenyl)glycine hydrochloride in methanol and cool to 0°C.

Add sulfuric acid dropwise and then reflux the mixture for 5 hours.[3]

After cooling, neutralize the reaction mixture with a 20% aqueous solution of sodium

carbonate and extract the product with dichloromethane.[3]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain methyl (S)-α-amino-(2-chlorophenyl)acetate.

Diagram of the Asymmetric Strecker Synthesis Workflow:

Step 1: α-Aminonitrile Formation

Step 2: Hydrolysis & Auxiliary Cleavage Step 3: Esterification

2-Chlorobenzaldehyde

Diastereomerically Pure α-Aminonitrile

Strecker Reaction

Chiral Amine Auxiliary Strecker Reaction

NaCN Strecker Reaction

(S)-2-(2-chlorophenyl)glycineAcid Hydrolysis Methyl (S)-α-amino-
(2-chlorophenyl)acetate

MeOH, H₂SO₄

Click to download full resolution via product page

Caption: Workflow for the Asymmetric Strecker Synthesis of the Clopidogrel Intermediate.

Protocol 2: Enzymatic Kinetic Resolution of (R,S)-
Clopidogrel Carboxylic Acid
This protocol describes the kinetic resolution of racemic clopidogrel carboxylic acid using

lipase, which can be adapted for the resolution of the target intermediate's racemic carboxylic

acid precursor.

Objective: To obtain enantiomerically enriched (S)-clopidogrel through enzymatic esterification.
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Materials:

(R,S)-Clopidogrel carboxylic acid

Lipase from Candida rugosa

Ionic Liquid (e.g., [EMIM][BF₄])

Organic Solvent (e.g., Cyclohexane)

Methanol (as acyl acceptor)

Procedure:

Reaction Setup:

In a glass flask, dissolve (R,S)-clopidogrel carboxylic acid in the chosen ionic liquid.[4]

Add the ionic liquid solution to the organic solvent to create a two-phase system.[4]

Add the lipase from Candida rugosa and methanol to the reaction mixture.[4]

Enzymatic Reaction:

Stir the reaction mixture at a controlled temperature for an extended period (e.g., 120

hours).[4]

Monitor the reaction progress by analyzing the enantiomeric excess of the product and the

substrate using chiral HPLC.

Work-up and Isolation:

After the desired conversion is reached, separate the enzyme by filtration.

Separate the two phases and isolate the product from the organic phase.

The unreacted (R)-clopidogrel carboxylic acid will remain in the ionic liquid phase.

Diagram of the Enzymatic Resolution Process:
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Inputs

Process Outputs
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Caption: Process flow for the enzymatic kinetic resolution of racemic clopidogrel carboxylic

acid.

Data Presentation
The following table summarizes the quantitative data from different asymmetric synthesis

methods for the clopidogrel intermediate and related compounds.
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Method Substrate
Catalyst/Au
xiliary/Enzy
me

Yield (%)

Enantiomeri
c/Diastereo
meric
Excess (%)

Reference

Asymmetric

Strecker

Synthesis

2-

Chlorobenzal

dehyde

[(1S)-1-(4-

methoxyphen

yl)ethyl]amine

75
>95 (de) for

aminonitrile
[3]

Diastereomer

ically pure

aminonitrile

- (Hydrolysis

&

Esterification)

80 & 85
95.5 (ee) for

glycine
[3]

Enzymatic

Kinetic

Resolution

(R,S)-

Clopidogrel

Carboxylic

Acid

Lipase from

Candida

rugosa

~50 (conv.)
94.21 (ee of

product)
[4]

Catalytic

Asymmetric

Epoxidation/

DROE

2-

Chlorobenzal

dehyde

Quinidine

derived

organocataly

st

61 (overall) 62 (ee) [1]

Note:de refers to diastereomeric excess, ee refers to enantiomeric excess, and conv. refers to

conversion. The yield for the Strecker synthesis is reported for individual steps.

Conclusion
The asymmetric synthesis of the clopidogrel intermediate can be achieved through various

effective methods. The choice of a particular synthetic route will depend on the specific

requirements of the manufacturing process, including cost, scalability, and the desired level of

enantiopurity. The asymmetric Strecker synthesis offers a classical and reliable method, while

enzymatic resolution provides a green chemistry approach with high selectivity. Catalytic

asymmetric methods represent the forefront of research in this area, offering the potential for

highly efficient and atom-economical syntheses. Further optimization of these catalytic systems

is expected to lead to even more practical and industrially viable processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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